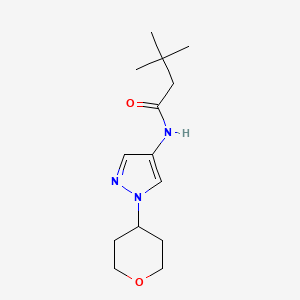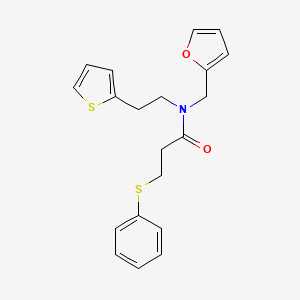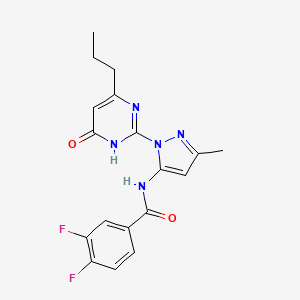
3,3-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide, also known as J147, is a synthetic compound that has shown promising results in scientific research as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “3,3-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide” (also known as “F6448-1602” or “3,3-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide”).
Pharmacological Research
Potential Therapeutic Agent: This compound has shown promise as a potential therapeutic agent due to its unique chemical structure. Researchers are exploring its efficacy in treating various diseases, including inflammatory conditions and metabolic disorders. Its ability to interact with specific biological pathways makes it a candidate for drug development .
Chemical Biology
Probe for Biological Pathways: In chemical biology, F6448-1602 can be used as a probe to study and map biological pathways. Its interactions with cellular components can help elucidate mechanisms of action for various biological processes, aiding in the understanding of complex cellular functions .
Medicinal Chemistry
Lead Compound for Drug Design: Medicinal chemists are investigating F6448-1602 as a lead compound for designing new drugs. Its structural features provide a foundation for synthesizing analogs with improved pharmacokinetic and pharmacodynamic properties, potentially leading to more effective and safer medications .
Biochemical Assays
Enzyme Inhibition Studies: This compound is utilized in biochemical assays to study enzyme inhibition. By observing how F6448-1602 interacts with specific enzymes, researchers can gain insights into enzyme function and regulation, which is crucial for developing enzyme-targeted therapies .
Toxicology
Safety and Toxicity Profiling: In toxicology, F6448-1602 is used to assess the safety and toxicity of new chemical entities. Understanding its toxicological profile helps in predicting potential adverse effects and establishing safe dosage levels for therapeutic use .
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies Researchers conduct ADME studies on F6448-1602 to understand its pharmacokinetic properties. These studies are essential for determining the compound’s bioavailability, distribution within the body, metabolic pathways, and excretion rates, which are critical for drug development .
Structural Biology
Crystallography and Molecular Modeling: In structural biology, F6448-1602 is used in crystallography and molecular modeling to determine its three-dimensional structure. This information is vital for understanding how the compound interacts with biological targets at the molecular level, aiding in the design of more effective drugs .
Biotechnology
Biotechnological Applications: The compound’s unique properties make it suitable for various biotechnological applications, such as the development of biosensors and diagnostic tools. Its ability to bind to specific biomolecules can be harnessed for detecting and quantifying biological substances in complex samples .
These applications highlight the versatility and potential of F6448-1602 in advancing scientific research across multiple fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
Information synthesized from general knowledge and available scientific literature.
Propriétés
IUPAC Name |
3,3-dimethyl-N-[1-(oxan-4-yl)pyrazol-4-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)8-13(18)16-11-9-15-17(10-11)12-4-6-19-7-5-12/h9-10,12H,4-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQJKGBGFDCKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CN(N=C1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-5-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2455346.png)


![2-{[3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2455351.png)
![4-tert-butyl-N-[(2-chlorophenyl)carbamothioyl]benzamide](/img/structure/B2455354.png)
![5-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2455356.png)


![5-[(4-bromophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2455362.png)

![2-Ethoxy-4-(5-methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2455364.png)
![2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B2455365.png)
